Methyl 4-({[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-({[8-(TRIFLUOROMETHYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-YL]SULFANYL}METHYL)BENZOATE is a complex organic compound that features a quinoline core with a trifluoromethyl group and a dioxolo ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-({[8-(TRIFLUOROMETHYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-YL]SULFANYL}METHYL)BENZOATE typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the quinoline core, followed by the introduction of the trifluoromethyl group and the dioxolo ring. The final step involves the attachment of the benzoate moiety through a sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the various steps in the synthetic route.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-({[8-(TRIFLUOROMETHYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-YL]SULFANYL}METHYL)BENZOATE can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the benzoate moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce reduced quinoline derivatives. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.
Scientific Research Applications
METHYL 4-({[8-(TRIFLUOROMETHYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-YL]SULFANYL}METHYL)BENZOATE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.
Mechanism of Action
The mechanism of action of METHYL 4-({[8-(TRIFLUOROMETHYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-YL]SULFANYL}METHYL)BENZOATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the dioxolo ring contribute to its unique binding properties, allowing it to interact with enzymes, receptors, or other biomolecules. These interactions can modulate various biological processes, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-8-(trifluoromethyl)quinolin-4-ol
- 4-{[({[8-(Trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}acetyl)amino]methyl}benzoic acid
Uniqueness
METHYL 4-({[8-(TRIFLUOROMETHYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-YL]SULFANYL}METHYL)BENZOATE is unique due to its specific combination of functional groups and structural features. The presence of the trifluoromethyl group and the dioxolo ring imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H14F3NO4S |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
methyl 4-[[8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanylmethyl]benzoate |
InChI |
InChI=1S/C20H14F3NO4S/c1-26-19(25)12-4-2-11(3-5-12)9-29-18-7-14(20(21,22)23)13-6-16-17(28-10-27-16)8-15(13)24-18/h2-8H,9-10H2,1H3 |
InChI Key |
QHEDTJUASPXFIH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NC3=CC4=C(C=C3C(=C2)C(F)(F)F)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.